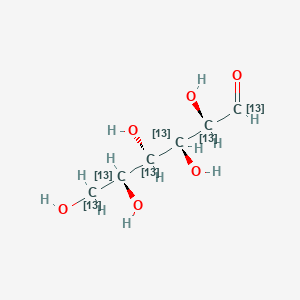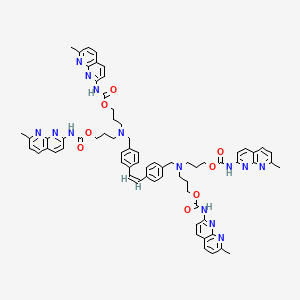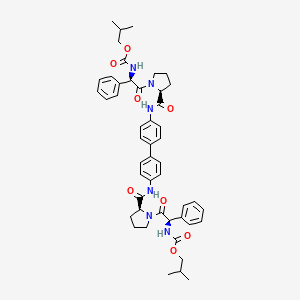
D-Mannose-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose-13C6 is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide. The compound is labeled with carbon-13 at all six carbon positions, making it useful in various scientific research applications. D-Mannose is an epimer of glucose and plays a significant role in human metabolism, particularly in the glycosylation of specific proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C6 typically involves the incorporation of carbon-13 into the glucose molecule, followed by its conversion to mannose. One common method is the enzymatic isomerization of D-Glucose-13C6 to this compound using glucose isomerase. The reaction conditions usually involve mild temperatures and neutral pH to maintain enzyme activity .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to incorporate carbon-13 into their metabolic pathways, producing this compound as a byproduct. The fermentation broth is then purified to isolate the labeled mannose .
化学反应分析
Types of Reactions
D-Mannose-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to D-Mannonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of this compound with sodium borohydride yields D-Mannitol-13C6.
Substitution: Substitution reactions can occur at the hydroxyl groups, forming derivatives like acetylated mannose.
Common Reagents and Conditions
Oxidation: Nitric acid, mild temperatures.
Reduction: Sodium borohydride, room temperature.
Substitution: Acetic anhydride, pyridine, room temperature.
Major Products
Oxidation: D-Mannonic acid-13C6.
Reduction: D-Mannitol-13C6.
Substitution: Acetylated this compound.
科学研究应用
D-Mannose-13C6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of mannose in biochemical pathways.
Biology: Helps in studying glycosylation processes and the role of mannose in cell signaling and protein folding.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urothelium.
Industry: Used in the production of labeled biomolecules for research and diagnostic purposes
作用机制
D-Mannose-13C6 exerts its effects primarily through its role in glycosylation. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium by competing with bacterial receptors for binding sites. This mechanism is particularly useful in preventing urinary tract infections .
相似化合物的比较
Similar Compounds
D-Glucose-13C6: Another stable isotope-labeled sugar, used in similar metabolic studies.
D-Mannitol-13C6: A reduced form of D-Mannose-13C6, used in studies of sugar alcohol metabolism.
D-Galactose-13C6: Used in glycosylation studies similar to this compound
Uniqueness
This compound is unique due to its specific role in glycosylation and its ability to inhibit bacterial adhesion, making it particularly valuable in medical research for urinary tract infections. Its stable isotope labeling also allows for precise tracking in metabolic studies, providing insights into carbohydrate metabolism and protein glycosylation .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
186.11 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
GZCGUPFRVQAUEE-CRWJSTOYSA-N |
手性 SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)

![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)






